molecular formula C23H21ClN2O3S B14988723 N-(4-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(4-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B14988723
M. Wt: 440.9 g/mol
InChI Key: ABEPSTNQXXYHTP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that features a chlorobenzyl group, an ethyl group, and a dibenzo thiazinyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:

    Formation of the dibenzo thiazinyl core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethyl group: This step often involves alkylation reactions.

    Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazinyl ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the thiazinyl ring suggests potential activity as an enzyme inhibitor or receptor modulator.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
  • N-(4-methylbenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
  • N-(4-fluorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Uniqueness

This compound is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the benzyl ring.

Properties

Molecular Formula

C23H21ClN2O3S

Molecular Weight

440.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C23H21ClN2O3S/c1-2-16-9-12-21-20(13-16)19-5-3-4-6-22(19)30(28,29)26(21)15-23(27)25-14-17-7-10-18(24)11-8-17/h3-13H,2,14-15H2,1H3,(H,25,27)

InChI Key

ABEPSTNQXXYHTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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